molecular formula C18H12ClF3N2O2 B11610891 N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

Cat. No.: B11610891
M. Wt: 380.7 g/mol
InChI Key: YHFAUISGZVIZHQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorophenylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide: Unique due to the presence of both chlorophenyl and trifluoroacetyl groups.

    N-(4-bromophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-2-[3-(acetyl)indol-1-yl]acetamide: Similar structure but without the trifluoro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C18H12ClF3N2O2/c19-11-5-7-12(8-6-11)23-16(25)10-24-9-14(17(26)18(20,21)22)13-3-1-2-4-15(13)24/h1-9H,10H2,(H,23,25)

InChI Key

YHFAUISGZVIZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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